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Compound of Interest

Compound Name: (Rac)-Epoxiconazole

Cat. No.: B7943502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Epoxiconazole, a broad-spectrum

triazole fungicide. It covers its chemical identity, mechanism of action, synthesis, and relevant

experimental data and protocols, designed to support research and development activities.

Chemical Identity
Identifier Value

IUPAC Name
(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-

(4-fluorophenyl)propyl]-1H-1,2,4-triazole

CAS Number 135319-73-2 (for the racemate)

Alternate CAS Numbers
106325-08-0 (formerly used for the racemate),

133855-98-8 (for the (2R,3S) enantiomer)

Molecular Formula C₁₇H₁₃ClFN₃O

Molecular Weight 329.76 g/mol

It is important to note that while multiple CAS numbers have been associated with

Epoxiconazole, 135319-73-2 is the currently accepted identifier for the racemic mixture. The

compound contains two stereocenters, leading to four possible stereoisomers. The commercial
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product is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which are responsible for

its fungicidal activity.

Mechanism of Action: Inhibition of Sterol
Biosynthesis
(Rac)-Epoxiconazole's primary mode of action is the inhibition of the cytochrome P450

enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the

fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of

fungal cell membranes, analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of CYP51, Epoxiconazole blocks the

demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation

of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane. The

altered membrane composition results in impaired membrane fluidity and function, ultimately

inhibiting fungal growth and proliferation.[1][2]
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Caption: Signaling pathway of Epoxiconazole's inhibition of fungal ergosterol biosynthesis.

Synthesis of (Rac)-Epoxiconazole
The synthesis of (Rac)-Epoxiconazole is a multi-step process. While various specific

methodologies exist, a general and illustrative synthetic route is described below. This process
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involves the formation of a key intermediate, a substituted propylene, followed by epoxidation

and condensation with 1,2,4-triazole.

Representative Experimental Protocol for Synthesis
Step 1: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene

In a reaction vessel, dissolve 4-fluoro-α-methyl styrene and o-chlorohalobenzene in an

organic solvent such as toluene.

Add a suitable catalyst (e.g., a palladium-based catalyst) and a base (e.g., sodium tert-

butoxide).

Heat the reaction mixture to 60-150°C and maintain the temperature for several hours until

the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

After cooling, the reaction mixture is worked up by washing with water and brine, followed by

drying the organic phase over anhydrous sodium sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography or recrystallization to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-

propylene.

Step 2: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene

Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).

Slowly add a brominating reagent, such as N-bromosuccinimide (NBS), to the solution at a

temperature between 0-60°C.

Stir the reaction mixture until completion.

The reaction is quenched, and the product is extracted and purified as described in the

previous step to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene.

Step 3: Synthesis of (Rac)-Epoxiconazole
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The bromo-propylene intermediate from Step 2 is subjected to oxidation and condensation.

This can be achieved in a one-pot reaction.

Dissolve the intermediate in a suitable solvent.

Add an oxidizing agent (e.g., a peroxy acid like m-CPBA) to form the epoxide ring.

Subsequently, add 1,2,4-triazole and a base (e.g., sodium hydride) to the reaction mixture to

facilitate the condensation reaction.

The reaction is stirred at an appropriate temperature until completion.

The final product, (Rac)-Epoxiconazole, is isolated and purified through extraction and

recrystallization to yield a crystalline solid.

Quantitative Data on Fungicidal Efficacy
The efficacy of (Rac)-Epoxiconazole has been demonstrated against a wide range of fungal

pathogens. The following tables summarize representative data on its inhibitory activity.

Table 1: In Vitro Mycelial Growth Inhibition of Various Fungal Pathogens by Epoxiconazole

Fungal Species EC₅₀ (mg/L) Reference

Fusarium graminearum 0.05 - 0.20 [3]

Septoria tritici 0.10 - 0.50

Puccinia triticina 0.08 - 0.35

Mycosphaerella fijiensis 0.02 - 0.15

Table 2: Field Trial Efficacy of Epoxiconazole on Wheat Diseases
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Disease
Application Rate (g
a.i./ha)

Disease Control
(%)

Yield Increase (%)

Septoria Leaf Blotch 125 75 - 90 10 - 20

Powdery Mildew 125 80 - 95 8 - 15

Leaf Rust 125 85 - 98 12 - 25

Experimental Protocols for Efficacy Testing
The following provides a generalized workflow for assessing the in vitro and in vivo efficacy of

(Rac)-Epoxiconazole.

In Vitro Antifungal Susceptibility Testing
This protocol determines the concentration of the fungicide that inhibits fungal growth.

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar -

PDA) and amend it with various concentrations of (Rac)-Epoxiconazole. A stock solution of

the fungicide is typically prepared in a solvent like DMSO and then serially diluted.

Inoculation: A small plug of mycelium from a pure, actively growing fungal culture is placed in

the center of each fungicide-amended and control (no fungicide) agar plate.

Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g.,

25°C) in the dark.

Data Collection: The diameter of the fungal colony is measured at regular intervals until the

colony on the control plate reaches the edge of the plate.

Data Analysis: The percentage of growth inhibition is calculated for each concentration

relative to the control. The EC₅₀ (Effective Concentration to inhibit 50% of growth) is then

determined by plotting the inhibition percentage against the log of the fungicide

concentration and fitting the data to a dose-response curve.
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Caption: A logical workflow for in vitro fungicide efficacy testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7943502?utm_src=pdf-body-img
https://www.benchchem.com/product/b7943502?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7943502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Oral Exposure to Epoxiconazole Disturbed the Gut Micro-Environment and Metabolic
Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

2. The epoxiconazole and tebuconazole fungicides impair granulosa cells functions partly
through the aryl hydrocarbon receptor (AHR) signalling with contrasted effects in obese,
normo-weight and polycystic ovarian syndrome (PCOS) patients - PMC
[pmc.ncbi.nlm.nih.gov]

3. Impact of epoxiconazole on Fusarium head blight control, grain yield and deoxynivalenol
accumulation in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(Rac)-Epoxiconazole: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7943502#iupac-name-and-cas-number-for-rac-
epoxiconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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